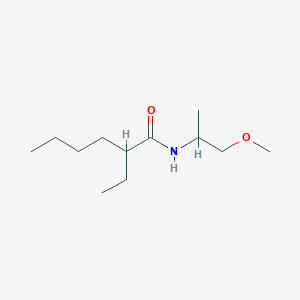![molecular formula C18H18Cl2N2O2S B3954005 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
Vue d'ensemble
Description
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide, commonly known as BHAM, is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of bacterial and eukaryotic enzymes. BHAM is a potent inhibitor of thiol-dependent enzymes, including peroxidases, oxidoreductases, and dehydrogenases.
Mécanisme D'action
BHAM inhibits the activity of thiol-dependent enzymes by reacting with the thiol group of cysteine residues in the active site of the enzyme. This reaction forms a covalent bond between BHAM and the cysteine residue, which prevents the enzyme from functioning properly. BHAM is a reversible inhibitor, meaning that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity.
Biochemical and Physiological Effects:
BHAM has been shown to have a wide range of biochemical and physiological effects. BHAM has been shown to inhibit the activity of peroxidases, which are enzymes that play a key role in the detoxification of reactive oxygen species. BHAM has also been shown to inhibit the activity of dehydrogenases, which are enzymes that play a key role in cellular metabolism. BHAM has been shown to have antioxidant properties and has been used in the study of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BHAM in laboratory experiments is its ability to inhibit the activity of thiol-dependent enzymes. This allows researchers to study the role of these enzymes in cellular signaling pathways and cellular metabolism. BHAM is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using BHAM in laboratory experiments is that it is a reversible inhibitor. This means that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity. This can make it difficult to study the long-term effects of BHAM inhibition on cellular processes.
Orientations Futures
There are several future directions for the use of BHAM in scientific research. One area of research is the study of the role of thiol-dependent enzymes in cellular signaling pathways. BHAM can be used to selectively inhibit the activity of these enzymes, allowing researchers to study their role in cellular processes.
Another area of research is the development of new inhibitors based on the structure of BHAM. By modifying the structure of BHAM, researchers may be able to develop more potent inhibitors that are selective for specific thiol-dependent enzymes.
In conclusion, BHAM is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has a wide range of biochemical and physiological effects and has been used in the study of oxidative stress and cellular metabolism. BHAM has advantages and limitations for laboratory experiments, and there are several future directions for the use of BHAM in scientific research.
Applications De Recherche Scientifique
BHAM has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has been shown to inhibit the activity of a wide range of enzymes, including peroxidases, oxidoreductases, and dehydrogenases. BHAM has also been used in the study of oxidative stress and the role of thiol-dependent enzymes in cellular signaling pathways.
Propriétés
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-3-10(2)11-4-7-16(23)15(8-11)21-18(25)22-17(24)13-6-5-12(19)9-14(13)20/h4-10,23H,3H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLSWSTSKIKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)
![methyl 4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B3953952.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B3953975.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3953979.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide](/img/structure/B3953986.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953991.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954009.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)
![N-benzyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3954016.png)